1-(2,3-dihydrobenzofuran-5-yl)-N-methylpropan-2-amine,monohydrochloride
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Overview
Description
1-(2,3-dihydrobenzofuran-5-yl)-N-methylpropan-2-amine, monohydrochloride is a chemical compound that belongs to the class of benzofurans Benzofurans are heterocyclic compounds containing a fused benzene and furan ring
Preparation Methods
The synthesis of 1-(2,3-dihydrobenzofuran-5-yl)-N-methylpropan-2-amine, monohydrochloride typically involves several steps. One common method includes the condensation of 2,3-dihydrobenzofuran with a suitable amine, followed by methylation and subsequent formation of the hydrochloride salt. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-(2,3-dihydrobenzofuran-5-yl)-N-methylpropan-2-amine, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under suitable conditions.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been investigated for its potential biological activities, including its effects on neurotransmitter systems.
Medicine: Research has explored its potential therapeutic applications, particularly in the treatment of neurological disorders
Mechanism of Action
The mechanism of action of 1-(2,3-dihydrobenzofuran-5-yl)-N-methylpropan-2-amine, monohydrochloride involves its interaction with specific molecular targets in the body. It is believed to modulate neurotransmitter systems, particularly serotonin and dopamine, by acting as a releaser or reuptake inhibitor. This modulation can lead to various physiological effects, including mood enhancement and increased energy levels .
Comparison with Similar Compounds
1-(2,3-dihydrobenzofuran-5-yl)-N-methylpropan-2-amine, monohydrochloride can be compared with other similar compounds, such as:
5-MAPDB: This compound is structurally similar and also acts as a serotonin releaser.
MDMA: Known for its entactogenic effects, MDMA shares some pharmacological properties with 1-(2,3-dihydrobenzofuran-5-yl)-N-methylpropan-2-amine, monohydrochloride.
5-APDB: Another benzofuran derivative with similar effects on neurotransmitter systems
Properties
Molecular Formula |
C12H18ClNO |
---|---|
Molecular Weight |
227.73 g/mol |
IUPAC Name |
1-(2,3-dihydro-1-benzofuran-5-yl)-N-methylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C12H17NO.ClH/c1-9(13-2)7-10-3-4-12-11(8-10)5-6-14-12;/h3-4,8-9,13H,5-7H2,1-2H3;1H |
InChI Key |
SNKQJPXBUWUICI-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)OCC2)NC.Cl |
Origin of Product |
United States |
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